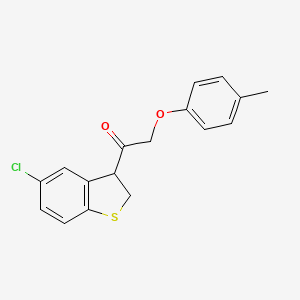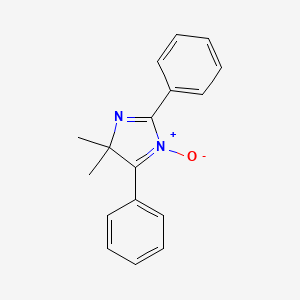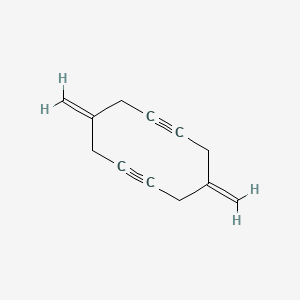
4,9-Dimethylidenecyclodeca-1,6-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dimethylidenecyclodeca-1,6-diyne is an organic compound characterized by its unique structure, which includes a ten-membered ring with two triple bonds and two double bonds.
准备方法
The synthesis of 4,9-Dimethylidenecyclodeca-1,6-diyne typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired bonds . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反应分析
4,9-Dimethylidenecyclodeca-1,6-diyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,9-Dimethylidenecyclodeca-1,6-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 4,9-Dimethylidenecyclodeca-1,6-diyne exerts its effects involves its interaction with molecular targets through its reactive triple and double bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific context. The pathways involved often include the activation of specific enzymes or receptors that recognize the compound’s unique structure .
相似化合物的比较
4,9-Dimethylidenecyclodeca-1,6-diyne can be compared to other cyclic diynes, such as 1,3-butadiyne and 1,4-pentadiyne. While these compounds share some structural similarities, this compound is unique due to its larger ring size and the presence of both double and triple bonds.
属性
CAS 编号 |
40476-47-9 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
4,9-dimethylidenecyclodeca-1,6-diyne |
InChI |
InChI=1S/C12H12/c1-11-7-3-5-9-12(2)10-6-4-8-11/h1-2,7-10H2 |
InChI 键 |
RIYARVNFGOKXID-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC#CCC(=C)CC#CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
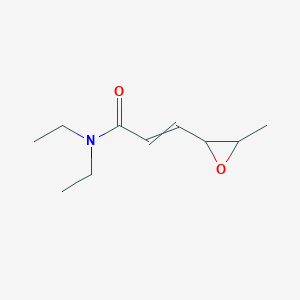
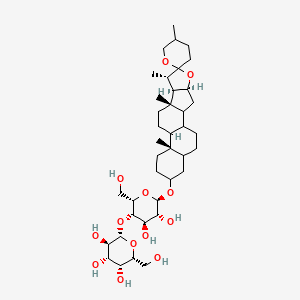

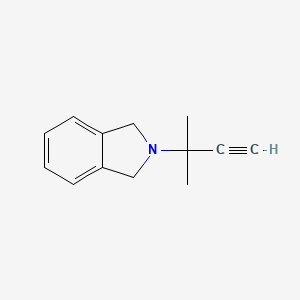

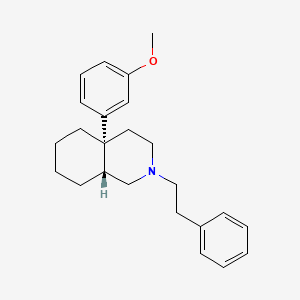

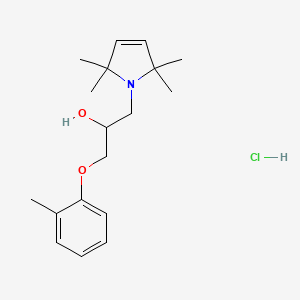
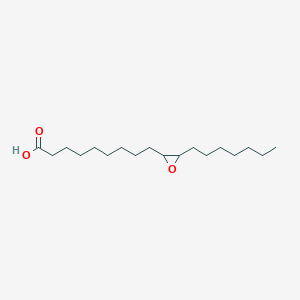
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
